Cas no 1255099-40-1 (N1-(3-(3-Aminopropylamino)Propyl)Butane-1,4-Diamine Hydrochloride)

N1-(3-(3-Aminopropylamino)Propyl)Butane-1,4-Diamine Hydrochloride 化学的及び物理的性質
名前と識別子
-
- Thermospermine Hydrochloride
- Thermospermine Tetrahydrochloride
- Thermospermine Hydro
- N1-(3-((3-Aminopropyl)amino)propyl)butane-1,4-diamine hydrochloride
- N1-(3-(3-AMINOPROPYLAMINO)PROPYL)BUTANE-1,4-DIAMINE HCL
- AX8266519
- N1-(3-(3-Aminopropylamino)propyl)butane-1,4-diamine hydrochloride
- 1,4-Butanediamine, N1-[3-[(3-aminopropyl)amino]propyl]-, hydrochloride (1:1)
- N'-[3-(3-aminopropylamino)propyl]butane-1,4-diamine;hydrochloride
- BS-19670
- CS-0370853
- N1-(3-((3-Aminopropyl)amino)propyl)butane-1,4-diaminehydrochloride
- {3-[(4-AMINOBUTYL)AMINO]PROPYL}(3-AMINOPROPYL)AMINE HYDROCHLORIDE
- 1255099-40-1
- CS-0172883
- N1-(3-(3-Aminopropylamino)Propyl)Butane-1,4-Diamine Hydrochloride
-
- インチ: 1S/C10H26N4.ClH/c11-5-1-2-7-13-9-4-10-14-8-3-6-12;/h13-14H,1-12H2;1H
- InChIKey: WEULGTYYAQBICD-UHFFFAOYSA-N
- SMILES: Cl.N(CCCCN)CCCNCCCN
計算された属性
- 精确分子量: 238.1924246g/mol
- 同位素质量: 238.1924246g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 5
- 氢键受体数量: 4
- 重原子数量: 15
- 回転可能化学結合数: 11
- 複雑さ: 98.1
- 共价键单元数量: 2
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 76.1
N1-(3-(3-Aminopropylamino)Propyl)Butane-1,4-Diamine Hydrochloride Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | A577818-10mg |
N1-(3-(3-Aminopropylamino)Propyl)Butane-1,4-Diamine Hydrochloride |
1255099-40-1 | 10mg |
$ 184.00 | 2023-04-19 | ||
TRC | A577818-50mg |
N1-(3-(3-Aminopropylamino)Propyl)Butane-1,4-Diamine Hydrochloride |
1255099-40-1 | 50mg |
$ 81.00 | 2023-04-19 | ||
TRC | A577818-100mg |
N1-(3-(3-Aminopropylamino)Propyl)Butane-1,4-Diamine Hydrochloride |
1255099-40-1 | 100mg |
$ 110.00 | 2023-04-19 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1441523-250mg |
N1-(3-((3-Aminopropyl)amino)propyl)butane-1,4-diamine hydrochloride |
1255099-40-1 | 95% | 250mg |
¥1410.00 | 2024-08-09 | |
Apollo Scientific | OR906891-1g |
N'-[3-(3-Aminopropylamino)propyl]butane-1,4-diamine hydrochloride |
1255099-40-1 | 95% | 1g |
£295.00 | 2024-07-21 | |
Apollo Scientific | OR906891-250mg |
N'-[3-(3-Aminopropylamino)propyl]butane-1,4-diamine hydrochloride |
1255099-40-1 | 95% | 250mg |
£130.00 | 2024-07-21 | |
TRC | A577818-500mg |
N1-(3-(3-Aminopropylamino)Propyl)Butane-1,4-Diamine Hydrochloride |
1255099-40-1 | 500mg |
$ 391.00 | 2023-04-19 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1441523-1g |
N1-(3-((3-Aminopropyl)amino)propyl)butane-1,4-diamine hydrochloride |
1255099-40-1 | 95% | 1g |
¥3439.00 | 2024-08-09 |
N1-(3-(3-Aminopropylamino)Propyl)Butane-1,4-Diamine Hydrochloride 関連文献
-
Jie Zhang,Yuming Guo,Hui Fang,Weili Jia,Han Li,Lin Yang,Kui Wang New J. Chem., 2015,39, 6951-6957
-
Suying Hou,Yongcun Zou,Xianchun Liu,Xiaodan Yu,Bo Liu,Xiujuan Sun,Yan Xing CrystEngComm, 2011,13, 835-840
-
4. Caper tea
-
A. K. Parchur,R. S. Ningthoujam RSC Adv., 2012,2, 10859-10868
-
Iqbal Ahmad,Mohammad Hassan Baig,Mohammad Shavez Khan,Mohd Shahnawaz Khan,Iftekhar Hassan,Nasser Abdulatif Al-Shabib RSC Adv., 2016,6, 27952-27962
-
V. Vongsutilers,P. M. Gannett Org. Biomol. Chem., 2018,16, 2198-2209
-
Valerie G. Brunton,Duncan Graham,Karen Faulds Analyst, 2020,145, 7225-7233
-
9. Carbocycles via enantioselective inter- and intramolecular iridium-catalysed allylic alkylations†Stephane Streiff,Carolin Welter,Mathias Schelwies,Gunter Lipowsky,Nicole Miller,Günter Helmchen Chem. Commun., 2005, 2957-2959
N1-(3-(3-Aminopropylamino)Propyl)Butane-1,4-Diamine Hydrochlorideに関する追加情報
Comprehensive Overview of N1-(3-(3-Aminopropylamino)Propyl)Butane-1,4-Diamine Hydrochloride (CAS No. 1255099-40-1)
N1-(3-(3-Aminopropylamino)Propyl)Butane-1,4-Diamine Hydrochloride (CAS No. 1255099-40-1) is a specialized polyamine derivative with significant applications in biochemical research and material science. This compound, characterized by its multi-functional amine groups, is increasingly sought after for its versatility in crosslinking, surface modification, and as a building block for advanced polymers. Its unique structure, featuring a butane-1,4-diamine backbone and terminal aminopropyl groups, enables precise interactions with biomolecules and synthetic substrates, making it valuable in drug delivery systems and nanotechnology.
In recent years, the demand for polyamine-based compounds like N1-(3-(3-Aminopropylamino)Propyl)Butane-1,4-Diamine Hydrochloride has surged due to their role in gene therapy vectors and non-viral transfection agents. Researchers are particularly interested in its ability to form stable complexes with nucleic acids, a property critical for CRISPR-Cas9 delivery and mRNA vaccine stabilization. The compound’s hydrochloride salt form enhances solubility, facilitating its use in aqueous formulations—a key advantage for biomedical applications.
From an industrial perspective, this compound is pivotal in developing self-healing materials and high-performance coatings. Its amine-rich structure allows for covalent bonding with epoxy resins and other polymers, improving mechanical strength and corrosion resistance. These attributes align with the growing focus on sustainable materials, as N1-(3-(3-Aminopropylamino)Propyl)Butane-1,4-Diamine Hydrochloride can reduce the need for hazardous crosslinkers in eco-friendly composites.
Analytical techniques such as HPLC, mass spectrometry, and NMR are routinely employed to verify the purity and structural integrity of CAS No. 1255099-40-1. Quality control is paramount, as even minor impurities can affect performance in sensitive applications like bioconjugation or catalysis. Storage recommendations typically include protection from moisture and light, with temperatures below -20°C to ensure long-term stability.
The compound’s nomenclature, while complex, reflects its precise chemical architecture. The IUPAC name highlights the butane-1,4-diamine core flanked by aminopropyl extensions, while the hydrochloride suffix denotes its salt form. This specificity is crucial for researchers sourcing the material, as slight variations in structure (e.g., chain length or substitution patterns) can dramatically alter functionality.
Emerging trends in personalized medicine and smart materials are expected to further drive interest in this compound. For instance, its potential in pH-responsive drug release systems is being explored, leveraging the protonation dynamics of its amine groups. Additionally, the rise of bio-based electronics has opened avenues for using CAS No. 1255099-40-1 in conductive polymer hybrids, where its amine moieties facilitate electron transport.
Regulatory compliance for N1-(3-(3-Aminopropylamino)Propyl)Butane-1,4-Diamine Hydrochloride varies by region, but it generally falls under standard laboratory chemical guidelines. Suppliers must provide detailed SDS documentation, emphasizing proper handling procedures despite its non-hazardous classification. Environmental impact assessments suggest low ecotoxicity, supporting its use in green chemistry initiatives.
In summary, CAS No. 1255099-40-1 represents a cutting-edge tool for interdisciplinary innovation. Its dual utility in life sciences and advanced materials positions it at the forefront of research addressing global challenges—from targeted therapeutics to sustainable manufacturing. As synthetic methodologies evolve, so too will the applications of this remarkably adaptable polyamine derivative.
1255099-40-1 (N1-(3-(3-Aminopropylamino)Propyl)Butane-1,4-Diamine Hydrochloride) Related Products
- 1228552-96-2(Ethyl 2-(1,3-benzodioxol-5-yloxy)-5-methyl-1,3-thiazole-4-carboxylate)
- 2648935-85-5((2S)-2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-methyl-2-phenylpropanamidopropanoic acid)
- 479356-89-3([(2,3-dihydro-1,4-benzodioxin-6-yl)carbamoyl]methyl 3,4,5-trimethoxybenzoate)
- 1348418-97-2(Scrambled TRAP Fragment)
- 1805750-82-6(Ethyl 3-(3-bromopropyl)-4-(methylthio)benzoate)
- 117633-03-1(bicyclo[1.1.1]pentane-1-carbaldehyde)
- 2840-61-1(3-Methyl-5-oxo-5-phenylvaleric Acid)
- 1396673-35-0(2-(4-ethoxyphenyl)-N-6-(piperidin-1-yl)pyrimidin-4-ylacetamide)
- 448250-64-4(2-Chloro-N-(4-chloro-2,5-dimethoxyphenyl)acetamide)
- 898750-58-8(3-(3-chloro-5-fluorophenyl)-1-(3-fluorophenyl)propan-1-one)




